molecular formula C21H25NO6 B11007947 3-Methyl-2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]pentanoic acid

3-Methyl-2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]pentanoic acid

Cat. No.: B11007947
M. Wt: 387.4 g/mol
InChI Key: SVYHFIUVFJSAER-APGDPANTSA-N
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Description

3-Methyl-2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]pentanoic acid is a complex organic compound with a unique structure that combines elements of chromene and pentanoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]pentanoic acid typically involves multiple steps:

    Formation of the Chromene Derivative: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate diene under acidic conditions.

    Attachment of the Propanamido Group: The chromene derivative is then reacted with 3-bromopropanoic acid in the presence of a base to form the propanamido intermediate.

    Final Coupling: The intermediate is coupled with 3-methylpentanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amido and ester functionalities.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-Methyl-2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]pentanoic acid exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The chromene moiety could interact with aromatic residues in proteins, while the amido and carboxylic acid groups could form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-oxopentanoic acid: A simpler analog lacking the chromene moiety.

    4-Oxo-2H-chromene-7-carboxylic acid: Contains the chromene structure but lacks the extended pentanoic acid chain.

    2-(4-Oxo-2H-chromen-7-yl)acetic acid: Similar chromene structure with a shorter acetic acid chain.

Uniqueness

The uniqueness of 3-Methyl-2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]pentanoic acid lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. The presence of both chromene and pentanoic acid derivatives in a single molecule provides a versatile platform for further functionalization and application in various fields.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

(2R,3S)-3-methyl-2-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]pentanoic acid

InChI

InChI=1S/C21H25NO6/c1-4-11(2)18(20(24)25)22-19(23)12(3)27-13-8-9-15-14-6-5-7-16(14)21(26)28-17(15)10-13/h8-12,18H,4-7H2,1-3H3,(H,22,23)(H,24,25)/t11-,12?,18+/m0/s1

InChI Key

SVYHFIUVFJSAER-APGDPANTSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Origin of Product

United States

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